3-(3-chlorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}propanamide
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Description
The compound “3-(3-chlorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}propanamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazole derivatives are known for their diverse pharmacological effects .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as FTIR and NMR . These techniques can provide information about the types of bonds and functional groups present in the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which it is reacted. Pyrazole compounds can undergo a variety of reactions, including oxidative aromatization .Mechanism of Action
Target of Action
The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
The compound interacts with its targets by fitting into the active site of the LmPTR1 pocket . This interaction is characterized by a lower binding free energy, which indicates a strong and favorable interaction .
Biochemical Pathways
The compound affects the biochemical pathways of the Leishmania and Plasmodium parasitesThe compound’s potent antileishmanial and antimalarial activities suggest that it disrupts essential biochemical processes in these parasites .
Pharmacokinetics
The compound’s potent in vitro antipromastigote activity and in vivo antimalarial activity suggest that it has favorable pharmacokinetic properties .
Result of Action
The compound displays superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, it elicits better inhibition effects against Plasmodium berghei, with 70.2% and 90.4% suppression, respectively .
Future Directions
Properties
IUPAC Name |
3-(3-chlorophenyl)-N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O/c1-25-20(12-14-24-25)18-8-5-16(6-9-18)11-13-23-21(26)10-7-17-3-2-4-19(22)15-17/h2-6,8-9,12,14-15H,7,10-11,13H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTOAZHRDGZKBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)CCC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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